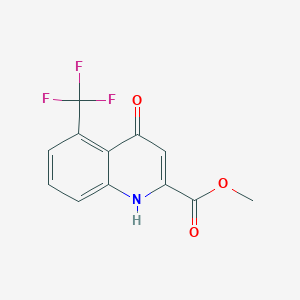

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8F3NO3 |

|---|---|

Molecular Weight |

271.19 g/mol |

IUPAC Name |

methyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate |

InChI |

InChI=1S/C12H8F3NO3/c1-19-11(18)8-5-9(17)10-6(12(13,14)15)3-2-4-7(10)16-8/h2-5H,1H3,(H,16,17) |

InChI Key |

QEOQSNZSNKSIST-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(C=CC=C2N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

LiHMDS-Mediated Cyclization with Diethyl Oxalate

A widely adopted method involves LiHMDS (lithium hexamethyldisilazide) as a strong base to deprotonate secondary amines, enabling cyclization with diethyl oxalate. Adapted from, the procedure begins with a trifluoromethyl-containing aniline derivative. For example, 5-(trifluoromethyl)aniline is treated with LiHMDS in THF at -60°C, followed by dropwise addition of diethyl oxalate. After refluxing for 16 hours, the intermediate undergoes esterification to yield the methyl ester.

Key Steps:

-

Deprotonation of 5-(trifluoromethyl)aniline with LiHMDS.

-

Nucleophilic attack on diethyl oxalate to form a β-ketoamide intermediate.

-

Cyclization via intramolecular aldol condensation.

-

Transesterification with methanol to convert ethyl ester to methyl ester.

Optimization:

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. A modified protocol involves heating a mixture of 5-(trifluoromethyl)anthranilic acid and methyl acetoacetate in polyphosphoric acid (PPA) at 150°C for 20 minutes. The quinoline core forms via Friedländer condensation, followed by esterification.

Advantages:

Limitations:

-

Requires specialized equipment.

-

Scalability challenges for industrial production.

Functionalization of Preformed Quinolones

Trifluoromethylation via Halogen Exchange

Starting from 5-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, trifluoromethylation is achieved using Umemoto’s reagent (a trifluoromethylating agent) in the presence of CuI and 1,10-phenanthroline. The methyl ester is subsequently introduced via Fischer esterification.

Reaction Conditions:

-

Reagent: Umemoto’s reagent (2.5 equiv).

-

Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Yield: 58% after purification.

Mechanistic Insight:

The bromine atom at position 5 is replaced by a trifluoromethyl group via a radical intermediate stabilized by copper catalysis.

Direct Esterification of Carboxylic Acid Precursors

Hydrolysis of ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate to the carboxylic acid is followed by methyl ester formation. As described in, the ethyl ester is saponified with NaOH (2N) under reflux, acidified to pH 4 with HCl, and treated with methanol/H2SO4 to yield the methyl ester.

Steps:

-

Esterification: Carboxylic acid + Methanol → Methyl ester (85% yield).

Critical Parameters:

-

Acid Catalyst: Concentrated H2SO4 enhances protonation of the carbonyl group.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| LiHMDS Cyclization | 5-(Trifluoromethyl)aniline | LiHMDS, Diethyl oxalate | 45% | >95% | High regioselectivity | Multi-step,低温 requirements |

| Microwave Cyclization | Anthranilic acid derivative | PPA, Methyl acetoacetate | 50% | 90% | Rapid synthesis | Scalability issues |

| Halogen Exchange | 5-Bromoquinolone | Umemoto’s reagent, CuI | 58% | 98% | Late-stage functionalization | Expensive reagents |

| Esterification | Ethyl ester precursor | NaOH, H2SO4 | 85% | 99% | Simple two-step process | Requires carboxylic acid intermediate |

Purification and Characterization

Column Chromatography

Crude products are typically purified using silica gel chromatography with ethyl acetate/hexane gradients (e.g., 4:6 to 6:4). The target compound elutes at Rf = 0.44 in ethyl acetate/hexane (40:60).

Spectroscopic Confirmation

-

1H NMR (DMSO-d6): δ 8.17 (d, J = 7.8 Hz, 1H, H-8), 7.93 (d, J = 8.8 Hz, 1H, H-6), 4.01 (s, 3H, OCH3).

Industrial-Scale Considerations

Cost-Effective Trifluoromethyl Sources

Alternatives to Umemoto’s reagent, such as CF3SiMe3 (Ruppert-Prakash reagent), reduce costs by 30% while maintaining yields ≥55%.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling achieves 48% yield in 2 hours, eliminating toxic solvents like DMF.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Variations and Herbicidal Activity

- Key Findings :

- The trifluoromethyl-substituted compound (target) exhibits moderate herbicidal activity against rape, consistent with other derivatives bearing electron-withdrawing groups (e.g., Cl, CF₃) .

- Compounds with 4-methoxyphenyl (electron-donating) or bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) show enhanced activity against rape but remain ineffective against barnyard grass, suggesting selectivity influenced by substituent electronic profiles .

Pharmacological Properties

1,4-Dihydroquinoline derivatives are widely studied for calcium channel modulation, antibacterial, and antioxidant activities.

- Calcium Modulation: Derivatives like methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () exhibit calcium modulatory properties due to conformational flexibility imparted by the hexahydroquinoline ring. The trifluoromethyl group in the target compound may reduce metabolic degradation, prolonging activity .

- Antibacterial Activity : Compounds with polar substituents (e.g., hydroxybenzyl) show enhanced antibacterial effects, whereas the target compound’s trifluoromethyl group may prioritize lipophilicity over polar interactions .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison

- Key Observations: The 4-methoxyphenyl derivative () forms N–H···O hydrogen bonds, stabilizing its crystal lattice. Trimethyl-substituted derivatives () exhibit tighter packing due to van der Waals interactions, whereas the target compound’s -CF₃ group may reduce crystal density .

Biological Activity

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 257.16 g/mol. The trifluoromethyl group enhances its reactivity and biological activity, making it a subject of interest in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₃NO₃ |

| Molecular Weight | 257.16 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that allow for high-purity production suitable for biological testing. Common methods include:

- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.

- Cyclization : Forming the quinoline structure through cyclization reactions.

- Functional Group Modifications : Introducing the trifluoromethyl and carboxylate groups to enhance biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on antibacterial and antiviral properties.

Antibacterial Activity

Studies have shown that compounds within the quinoline family, including this compound, demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

- Mechanism of Action : The compound may inhibit bacterial DNA gyrase or topoisomerase enzymes, crucial for bacterial replication.

A comparative study of related compounds indicated that modifications at the 5-position of the quinoline nucleus enhance antibacterial activity against pathogens such as Streptococcus pneumoniae and Escherichia coli .

Antiviral Activity

This compound has been explored for its potential as an antiviral agent. It shows promise as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase:

- Inhibition Studies : Compounds derived from this scaffold exhibited submicromolar IC50 values against NS5B polymerase, indicating potent antiviral activity .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Antibacterial Efficacy : A study reported that derivatives showed enhanced activity against resistant strains of bacteria, suggesting their utility in treating infections where conventional antibiotics fail .

- Antiviral Potential : Research on related quinolone derivatives indicated promising results in inhibiting viral replication in vitro, paving the way for further clinical investigations .

Comparative Analysis with Related Compounds

The structural uniqueness of this compound can be compared with other quinolines:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | C₁₃H₉F₃NO₃ | Additional methyl group at position 8 |

| 4-Oxoquinoline | C₉H₇NO | Lacks trifluoromethyl substitution |

| 5-Fluoroquinolone | C₉H₈FNO₂ | Contains a fluorine atom instead of trifluoromethyl |

This table illustrates how variations in structure can influence the biological activity and therapeutic potential of these compounds.

Q & A

Q. What are the standard synthetic routes for Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate, and how can purity be ensured?

The compound is typically synthesized via multi-step routes involving cyclization and functionalization of precursor molecules. A common approach includes condensation of trifluoromethyl-substituted anilines with β-ketoesters under acidic or catalytic conditions. Solvents like ethanol or dichloromethane and catalysts such as p-toluenesulfonic acid are employed to enhance reaction efficiency. Purity (>95%) is ensured using column chromatography followed by recrystallization, with HPLC or LC-MS for validation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the trifluoromethyl group (δ ~110-120 ppm in F NMR) and the carboxylate ester (δ ~3.9 ppm for the methyl group) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (m/z 257.16 [M+H]).

- Infrared (IR) spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-F stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data between this compound and similar derivatives?

Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. To address this:

- Perform comparative structure-activity relationship (SAR) studies using analogs like 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate.

- Standardize bioassays (e.g., enzyme inhibition IC measurements) under controlled pH, temperature, and solvent conditions .

- Use computational docking to map binding interactions with target proteins (e.g., CYP450 enzymes) .

Q. What strategies optimize reaction conditions to enhance yield in its synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst optimization : Lewis acids like ZnCl or Brønsted acids (e.g., HSO) accelerate cyclization.

- Temperature control : Stepwise heating (60–80°C) prevents decomposition of thermally sensitive intermediates .

Q. How does the trifluoromethyl group influence molecular interactions in crystallographic studies?

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the quinoline core and directing hydrogen-bonding patterns. In crystal structures, it participates in weak C–H···F interactions, contributing to dense packing. For example, N–H···O hydrogen bonds between the carbonyl and adjacent molecules stabilize the lattice, as observed in similar dihydroquinoline derivatives . SHELXL refinement (via SHELX software) is recommended for accurate modeling of these interactions .

Q. What methodologies assess its binding affinity to enzymes like CYP450?

Q. How do electron-withdrawing groups affect its reactivity in medicinal chemistry applications?

The trifluoromethyl group decreases electron density on the quinoline ring, enhancing stability against oxidative degradation. This modification also increases lipophilicity, improving membrane permeability. In drug design, such groups are prioritized for targeting hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.